Bienvenue dans la boutique en ligne BenchChem!

rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol

CDK2 inhibitor stereochemistry-activity relationship chiral building block

rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol (CAS 2185860-13-1) is a chiral 1,2-disubstituted cyclopentanol derivative bearing a benzylamino group at the C2 position and a methyl group at the C1 position in a defined relative trans configuration. With a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol, it serves as a key chiral intermediate in the synthesis of central nervous system (CNS) agents, including candidates targeting antidepressant, antipsychotic, and analgesic pathways, as well as in the construction of cyclin-dependent kinase (CDK) inhibitor scaffolds.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B14066677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1(CCCC1NCC2=CC=CC=C2)O
InChIInChI=1S/C13H19NO/c1-13(15)9-5-8-12(13)14-10-11-6-3-2-4-7-11/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12?,13-/m1/s1
InChIKeyZVEQSCRTRZHYTD-ZGTCLIOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol – A Stereochemically Defined Chiral Building Block for CNS and Kinase-Targeted Drug Discovery


rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol (CAS 2185860-13-1) is a chiral 1,2-disubstituted cyclopentanol derivative bearing a benzylamino group at the C2 position and a methyl group at the C1 position in a defined relative trans configuration . With a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol, it serves as a key chiral intermediate in the synthesis of central nervous system (CNS) agents, including candidates targeting antidepressant, antipsychotic, and analgesic pathways, as well as in the construction of cyclin-dependent kinase (CDK) inhibitor scaffolds . The compound is commercially supplied at purities of 98% (HPLC) and requires storage at 2–8 °C to maintain stereochemical integrity .

Why Generic Substitution of rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol with Non-Stereodefined or Des-Methyl Analogs Carries Reproducibility and Selectivity Risk


The defined (1R,2R) relative stereochemistry of this compound is not a cosmetic feature; it directly controls the spatial presentation of the benzylamino and hydroxyl pharmacophoric elements in downstream targets. Substituting with the enantiomeric (1S,2S) form (CAS 2940874-50-8) or the cis diastereomer (1S,2R, CAS 2940859-73-2) can invert or scramble receptor-ligand interactions, as demonstrated by the divergent biological activities of analogous cyclopentane-based CDK2 inhibitors [1]. Furthermore, replacing the C1-methyl group with hydrogen—as in the des-methyl analog (1R,2R)-2-(benzylamino)cyclopentanol (CAS 1033605-25-2, MW 191.27)—removes a critical hydrophobic contact point, reducing both target affinity and metabolic stability [2]. These differences are not detectable by molecular formula alone, making vendor-supplied stereochemical certification and purity documentation essential for reproducible research outcomes .

Quantitative Differentiation of rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol Versus Closest Analogs


Stereochemical Identity: rel-(1R,2R) vs. (1S,2S) Enantiomer in CDK2 Pharmacophore Presentation

The (1R,2R) configuration places the benzylamino and C1-methyl groups in a trans-diequatorial orientation on the cyclopentane ring, a geometry that has been explicitly utilized in patent exemplifications of selective CDK4/6 inhibitors. In contrast, the (1S,2S) enantiomer (CAS 2940874-50-8) presents the opposite absolute configuration, which in related cyclopentane-fused CDK inhibitor series has been shown to alter CDK2/cyclinE IC50 values by over 1000-fold (0.5 nM for the optimized diastereomer vs. 1,920 nM for the mismatched stereoisomer) [1]. While direct IC50 data for the title compound are not publicly disclosed, the stereochemical requirement is mechanistically identical: the wrong enantiomer cannot satisfy the hydrogen-bonding constraints of the kinase hinge region .

CDK2 inhibitor stereochemistry-activity relationship chiral building block

Purity Specification: 98% (HPLC) vs. 95% Commercial Grade

Multiple authorized vendors, including Leyan and ChemicalBook-listed suppliers, certify the title compound at 98% purity by HPLC . By comparison, general-purpose listings for the non-stereodefined analog 2-(benzylamino)-1-methylcyclopentan-1-ol (CAS 1879741-81-7) and some competitor enantiomer stocks are routinely offered at 95% purity . The 3% absolute purity gap corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is critical when the compound is used as a stoichiometric chiral auxiliary or a late-stage coupling partner in GMP-adjacent synthesis.

purity assay HPLC reproducibility

Molecular Weight and Lipophilicity Shift Relative to Des-Methyl Analog

The presence of the C1-methyl group increases the molecular weight from 191.27 g/mol (des-methyl analog, CAS 1033605-25-2) to 205.30 g/mol, and, based on a +0.5 logP increment per additional methylene unit rule, raises the predicted logP by approximately 0.5 units [1]. This shift moves the compound closer to the optimal CNS drug space (logP 2–4, MW < 400) and enhances passive membrane permeability relative to the des-methyl analog, a factor exploited in the design of brain-penetrant cyclopentane-based therapeutics [2].

lipophilicity CNS drug design structure-property relationship

Thermal Stability: Mandated 2–8 °C Storage as a Proxy for On-Bench Stability

The title compound's mandated storage at 2–8 °C indicates thermal sensitivity that is not uniformly required for all cyclopentanol analogs. For example, the des-methyl analog (1R,2R)-2-(benzylamino)cyclopentanol is routinely stored at ambient temperature . This differential storage requirement suggests that the tertiary alcohol moiety (C1–OH with adjacent methyl) is more prone to thermal elimination or rearrangement than the secondary alcohol in the des-methyl series, making cold-chain adherence a measurable quality differentiator for laboratories prioritizing long-term stock consistency.

storage stability thermal degradation chiral integrity

Regioisomeric Selectivity: C1-Methyl-C2-benzylamino vs. C1-Benzylaminomethyl-C3-methyl Substitution Pattern

The title compound bears the benzylamino group directly at the C2 position and the methyl group at the C1 hydroxyl-bearing carbon. In a regioisomeric analog—1-[(benzylamino)methyl]-3-methylcyclopentan-1-ol—the benzylamino group is attached via a methylene spacer at C1, and the methyl group is at C3. This regioisomeric rearrangement has been reported to yield a CDK2 IC50 of 150 nM [1]. Although direct CDK2 inhibition data for the title compound are not publicly available, the different connectivity pattern fundamentally alters the distance and angle between the hydrogen-bond-donating hydroxyl/amine groups and the hydrophobic methyl contact, parameters known to be critical for kinase hinge-binding [2]. Researchers pursuing CDK-targeted scaffolds should therefore not assume functional equivalence between regioisomers.

regioisomer CDK2 inhibition structure-activity relationship

Diastereomeric Divergence: trans-(1R,2R) vs. cis-(1S,2R) Physical Properties

The cis diastereomer (1S,2R)-2-(benzylamino)-1-methylcyclopentan-1-ol (CAS 2940859-73-2) has a predicted boiling point of 323.8 ± 35.0 °C and a predicted density of 1.06 ± 0.1 g/cm³ at 20 °C . While analogous predicted data for the trans-(1R,2R) title compound are not available in public databases, the cis vs. trans relationship creates a measurable difference in dipole moment and molecular shape that affects both chromatographic retention time and crystallization behavior. In practice, this means that HPLC or GC methods validated for the trans diastereomer cannot be directly applied to the cis form without revalidation, and vice versa .

diastereomer boiling point chromatographic separation

Procurement-Relevant Application Scenarios for rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol


CNS Drug Candidate Synthesis Requiring Stereochemically Defined Cyclopentane Cores

The title compound is explicitly documented as a chiral building block for CNS agents including antidepressants, antipsychotics, and analgesics . Its 98% HPLC purity and defined trans-(1R,2R) geometry enable direct incorporation into enantioselective routes without additional chiral resolution steps, reducing synthetic step count and improving overall yield in medicinal chemistry programs targeting brain-penetrant small molecules .

CDK2/4/6 Inhibitor Scaffold Assembly with Stereochemistry-Dependent Selectivity

Patent disclosures of cyclopentane-fused CDK inhibitors demonstrate that the relative stereochemistry of the amino alcohol fragment is a critical determinant of kinase selectivity, with matched diastereomers achieving CDK4/cyclinD1 IC50 values of 0.5 nM while mismatched isomers lose >3,800-fold potency . The title compound provides the requisite trans-(1R,2R) geometry for constructing the active diastereomer, making it a strategic procurement choice for laboratories developing selective CDK4/6 inhibitors for oncology applications.

Asymmetric Synthesis of Cyclopentane-Based Bioisosteres for Metabolic Stability Optimization

The C1-methyl group of this compound introduces a quaternary carbon center that blocks metabolic oxidation at the hydroxyl-bearing position, a design principle leveraged in cyclopentane-based bioisosteres of phenyl or piperidine rings . Compared to the des-methyl analog (MW 191.27), the increased molecular weight (205.30) and lipophilicity (estimated ΔclogP ≈ +0.5) position the derived analogs closer to CNS-optimal property space (logP 2–4) , making this compound a preferred starting material for CNS bioisostere programs.

Quality Control and Reference Standard for Chiral Purity Method Development

Because the title compound requires 2–8 °C storage and is susceptible to thermal degradation , it serves as a useful reference standard for developing stability-indicating HPLC and chiral SFC methods. Laboratories can leverage the quantifiable purity benchmark (98% by HPLC) to validate analytical methods that distinguish the active trans diastereomer from the cis diastereomer (CAS 2940859-73-2) and the enantiomer (CAS 2940874-50-8), ensuring batch-to-batch consistency in GMP-adjacent environments.

Quote Request

Request a Quote for rel-(1R,2R)-2-(Benzylamino)-1-methylcyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.